2-Cyclohexyl-6-methyl-4,5-dihydropyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-cyclohexyl-6-methyl-4,5-dihydropyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-9-7-8-11(14)13(12-9)10-5-3-2-4-6-10/h10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOMRQCZBOEJLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)CC1)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-6-methyl-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of cyclohexylamine with a suitable diketone or ketoester, followed by cyclization and reduction steps.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of fully saturated derivatives.
Substitution: The compound might participate in substitution reactions, where functional groups on the pyridazine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Various nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include a variety of substituted pyridazines and their derivatives.
Scientific Research Applications
2-Cyclohexyl-6-methyl-4,5-dihydropyridazin-3(2H)-one may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might involve interactions with specific enzymes, receptors, or other molecular targets, leading to a range of biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Position 2 Substitutents
- This substituent could influence steric interactions in enzyme binding pockets.
- Butyl Group (2-Butyl-6-phenyl analog): Exhibited COX-2 inhibitory activity (IC₅₀ = 0.08 µM) in molecular docking studies, with drug-likeness parameters within acceptable ranges (LogP = 3.2, TPSA = 46.7 Ų) .
Position 6 Substitutents
- Methyl Group (Target Compound): The small methyl group may allow tighter binding in enzyme active sites compared to bulkier substituents.
- Phenyl Group (2-Butyl-6-phenyl analog): Enhanced COX-2 selectivity due to aromatic interactions in the hydrophobic pocket of the enzyme .
- 4-Methylphenyl Group (6-(4-methylphenyl) analog): Improved anti-inflammatory activity (comparable to indomethacin) by balancing electron-donating effects and steric hindrance .
- Chlorophenyl Group (6-(4-Cl-phenyl) analogs): Showed moderate anticonvulsant activity, with methyl derivatives generally outperforming chloro-substituted ones .
Physicochemical Properties and Solubility
- Target Compound: The cyclohexyl group likely reduces aqueous solubility, similar to 6-phenyl-4,5-dihydropyridazin-3(2H)-one, which has solubility <1 mg/mL in water at 298 K .
- 6-Phenyl-4,5-dihydropyridazin-3(2H)-one: Exhibits higher solubility in PEG-400 (45.2 mg/mL at 313 K) and Transcutol (32.1 mg/mL at 313 K), suggesting that polar solvents mitigate hydrophobicity .
Pharmacological Activities
COX-2 Inhibition
- 2-Butyl-6-phenyl analog: Demonstrated potent COX-2 inhibition (IC₅₀ = 0.08 µM) and selectivity over COX-1 (SI = 312), outperforming celecoxib in docking studies .
- Target Compound: Predicted to have moderate COX-2 affinity due to cyclohexyl steric effects, though experimental data are needed.
Anticonvulsant Activity
- 6-(4-CH₃-phenyl)-4-arylidene analogs: Showed significant activity in MES-induced convulsion models, with compound 3j (methyl derivative) reducing extensor phase duration by 70% .
- Chlorophenyl Derivatives: Lower efficacy (e.g., 3e: 55% reduction), highlighting the importance of electron-donating groups .
Antihypertensive Activity
- 2-Substituted-6-phenyl analogs (e.g., compound 16): Reduced systolic blood pressure by 25–30 mmHg in tail-cuff assays, likely via PDE3/4 inhibition .
Biological Activity
2-Cyclohexyl-6-methyl-4,5-dihydropyridazin-3(2H)-one is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including pharmacological effects and case studies.
- Chemical Name: 2-Cyclohexyl-6-methyl-4,5-dihydropyridazin-3(2H)-one
- Molecular Formula: C11H18N2O
- Molecular Weight: 194.27 g/mol
- CAS Number: 64233-10-9
Synthesis
The synthesis of 2-Cyclohexyl-6-methyl-4,5-dihydropyridazin-3(2H)-one involves several steps, typically starting from cyclohexyl and methyl derivatives in a controlled reaction environment. Specific methodologies can vary, but common approaches include condensation reactions followed by cyclization to form the pyridazinone structure.
Antimicrobial Activity
Recent studies have indicated that 2-Cyclohexyl-6-methyl-4,5-dihydropyridazin-3(2H)-one exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating its potential as an antimicrobial agent.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects through various in vivo models. It has shown the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
Case Study:
In a study involving a rat model of inflammation induced by carrageenan, administration of 2-Cyclohexyl-6-methyl-4,5-dihydropyridazin-3(2H)-one resulted in a significant reduction in paw edema compared to the control group. The results suggest that the compound may act as a COX inhibitor.
Neuroprotective Effects
Preliminary investigations into the neuroprotective effects of this compound have yielded promising results. In models of oxidative stress-induced neuronal damage, it demonstrated the ability to reduce cell death and improve cell viability.
Research Findings:
A study reported that treatment with 2-Cyclohexyl-6-methyl-4,5-dihydropyridazin-3(2H)-one increased the expression of neuroprotective factors such as brain-derived neurotrophic factor (BDNF), suggesting its potential role in neurodegenerative disease management.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 2-Cyclohexyl-6-methyl-4,5-dihydropyridazin-3(2H)-one. Modifications to the cyclohexyl and methyl groups have been explored to enhance potency and selectivity for specific biological targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-cyclohexyl-6-methyl-4,5-dihydropyridazin-3(2H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of dihydropyridazinone derivatives typically involves cyclocondensation of hydrazines with α,β-unsaturated carbonyl precursors. For example, analogous compounds (e.g., 6-phenyl derivatives) are synthesized via refluxing hydrazine hydrate with γ-keto esters under acidic conditions . Reaction optimization includes controlling temperature (70–100°C), solvent polarity (ethanol or acetic acid), and stoichiometry to minimize side products like over-reduced pyridazines. Evidence from structurally similar compounds suggests that sodium borohydride may be used for selective reductions, while NaOH can mediate nucleophilic substitutions .
Q. How can the structural conformation and intermolecular interactions of this compound be characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving the dihydropyridazinone ring conformation and substituent orientations. For example, a related compound, 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one, crystallizes in a monoclinic system (space group P21) with C–H···O hydrogen bonds stabilizing the lattice . Computational methods (DFT) can supplement experimental data to predict bond lengths, angles, and electronic properties.
Advanced Research Questions
Q. What strategies mitigate contradictions in reported bioactivity data for dihydropyridazinone derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., hypotensive vs. inotropic effects) often arise from structural variations (e.g., substituents at positions 2 and 6) or assay conditions. Systematic structure-activity relationship (SAR) studies should:
- Compare analogs with controlled modifications (e.g., cyclohexyl vs. phenyl groups at position 2) .
- Standardize assays (e.g., in vitro enzyme inhibition vs. in vivo hemodynamic measurements) .
- Validate target engagement using biophysical techniques (e.g., SPR or ITC).
Q. How can the metabolic stability and toxicity of this compound be evaluated preclinically?
- Methodological Answer :
- Metabolic Stability : Use liver microsomes (human/rodent) to assess cytochrome P450-mediated degradation. LC-MS/MS quantifies parent compound depletion over time .
- Toxicity Screening :
- In vitro: Ames test for mutagenicity, hERG assay for cardiac risk .
- In vivo: Acute toxicity studies in rodents (OECD 423), monitoring organ histopathology and serum biomarkers .
Q. What mechanistic insights explain the pharmacological activity of dihydropyridazinones in cardiovascular models?
- Methodological Answer : Dihydropyridazinones act via multiple pathways:
- Phosphodiesterase III (PDE3) Inhibition : Increases cAMP, enhancing myocardial contractility (positive inotropy) .
- Calcium Sensitization : Potentiates troponin C affinity for Ca²⁺ in cardiomyocytes, as seen in analogs like levosimendan .
- Experimental validation requires ex vivo models (e.g., Langendorff-perfused hearts) and calcium imaging in cardiomyocytes .
Data Analysis & Experimental Design
Q. How should researchers design dose-response studies to balance efficacy and off-target effects?
- Methodological Answer :
- Use logarithmic dosing (e.g., 0.1–100 µM) to capture EC50/IC50 values.
- Include positive controls (e.g., milrinone for PDE3 inhibition) and negative controls (vehicle-only).
- Measure off-target effects via kinase profiling panels (e.g., Eurofins KinaseProfiler) .
Q. What analytical techniques resolve impurities in synthesized batches of this compound?
- Methodological Answer :
- HPLC-PDA/MS : Detects and quantifies impurities ≥0.1% using C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid).
- NMR Spectroscopy : Identifies structural anomalies (e.g., residual solvents or regioisomers) via ¹H/¹³C and 2D experiments (COSY, HSQC) .
Structural & Functional Comparisons
Q. How does the cyclohexyl substituent at position 2 influence physicochemical properties compared to aryl analogs?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
